molecular formula C15H19N3O2 B6638245 (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol

Número de catálogo B6638245
Peso molecular: 273.33 g/mol
Clave InChI: VHNKXRAAHBQKNV-HUUCEWRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol, also known as Ro 15-4513, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience.

Mecanismo De Acción

The mechanism of action of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 involves its binding to the benzodiazepine site of the GABA(A) receptor. This binding results in a conformational change in the receptor, which reduces the affinity of GABA for the receptor and decreases the inhibitory effects of GABA on neuronal activity. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 also has the ability to reverse the effects of benzodiazepine agonists such as diazepam, which makes it a useful tool for studying the role of the GABA(A) receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the GABA(A) receptor in various brain regions, leading to changes in neuronal excitability, synaptic plasticity, and behavior. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has also been shown to have anti-convulsant, anxiolytic, and sedative effects in animal models, which makes it a potential therapeutic agent for the treatment of epilepsy, anxiety disorders, and sleep disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 is also a reversible antagonist, which makes it a useful tool for studying the acute effects of GABA(A) receptor modulation. However, there are also some limitations to the use of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 in lab experiments. It has a short half-life and low bioavailability, which makes it difficult to achieve sustained and consistent effects. Additionally, (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for the study of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513. One area of research is the development of more potent and selective GABA(A) receptor antagonists that can be used for therapeutic purposes. Another area of research is the investigation of the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Additionally, the use of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 in combination with other drugs or therapies may provide new avenues for the treatment of these disorders.

Métodos De Síntesis

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 is a chiral compound that can be synthesized using various methods. One of the most common methods involves the reaction of (R)-3-methyl-4-(phenoxymethyl)pyrrolidine with 3-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired enantiomer.

Aplicaciones Científicas De Investigación

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a key role in the regulation of neuronal excitability. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has been shown to modulate the activity of the GABA(A) receptor in a dose-dependent manner, leading to a reduction in the inhibitory effects of GABA on neuronal activity.

Propiedades

IUPAC Name

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-11-16-7-12(17)8-18-9-14(19)15(10-18)20-13-5-3-2-4-6-13/h2-7,11,14-15,19H,8-10H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKXRAAHBQKNV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CC(C(C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1CN2C[C@H]([C@@H](C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.